molecular formula C9H21BrGeHg B14342467 Pubchem_13572725 CAS No. 105260-39-7

Pubchem_13572725

Cat. No.: B14342467
CAS No.: 105260-39-7
M. Wt: 482.39 g/mol
InChI Key: AAAPUMBIJFYHIH-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions: C12–C13 alcohol glycidyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the glycidyl ether to primary alcohols.

    Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various glycidyl ether derivatives depending on the nucleophile used.

Scientific Research Applications

C12–C13 alcohol glycidyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C12–C13 alcohol glycidyl ether involves its ability to react with various nucleophiles due to the presence of the glycidyl ether group. This reactivity allows it to form stable bonds with other molecules, making it useful in the synthesis of complex compounds and in industrial applications where it acts as a modifier to improve the properties of materials .

Comparison with Similar Compounds

  • C10–C11 alcohol glycidyl ether
  • C14–C15 alcohol glycidyl ether
  • C16–C18 alcohol glycidyl ether

Comparison: C12–C13 alcohol glycidyl ether is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in reducing the viscosity of epoxy resins compared to its shorter or longer chain counterparts .

Properties

CAS No.

105260-39-7

Molecular Formula

C9H21BrGeHg

Molecular Weight

482.39 g/mol

InChI

InChI=1S/C9H21Ge.BrH.Hg/c1-7(2)10(8(3)4)9(5)6;;/h7-9H,1-6H3;1H;/q;;+1/p-1

InChI Key

AAAPUMBIJFYHIH-UHFFFAOYSA-M

Canonical SMILES

CC(C)[Ge](C(C)C)C(C)C.Br[Hg]

Origin of Product

United States

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